
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is a chemical compound known for its unique structure and properties It consists of a cyclopentadienyl ring substituted with two phenyl groups at the 2 and 4 positions, and a benzene ring attached to the cyclopentadienyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene typically involves the Diels-Alder reaction, a well-known method for constructing cyclohexene rings. The reaction involves the cyclopentadienyl ring and a suitable dienophile, such as a phenyl-substituted alkene. The reaction conditions often include elevated temperatures and the use of a solvent like toluene to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of diketones or quinones.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of cyclopentane derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Formation of diketones or quinones.
Reduction: Formation of cyclopentane derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and dendrimers.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and nanocomposites.
作用機序
The mechanism of action of (2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or activating their functions.
Pathways Involved: It may participate in electron transfer reactions, radical formation, and other biochemical processes that influence cellular functions.
類似化合物との比較
Similar Compounds
Cyclopentadienylbenzene: Lacks the phenyl substitutions at the 2 and 4 positions.
Tetraphenylcyclopentadienone: Contains four phenyl groups attached to the cyclopentadienone ring.
Pyridylphenylene cyclopentadienone: Contains pyridyl and phenylene groups, used in dendrimer synthesis.
Uniqueness
(2,4-Diphenylcyclopenta-2,4-dien-1-yl)benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in organic synthesis and materials science.
特性
CAS番号 |
6311-25-7 |
|---|---|
分子式 |
C23H18 |
分子量 |
294.4 g/mol |
IUPAC名 |
(2,4-diphenylcyclopenta-2,4-dien-1-yl)benzene |
InChI |
InChI=1S/C23H18/c1-4-10-18(11-5-1)21-16-22(19-12-6-2-7-13-19)23(17-21)20-14-8-3-9-15-20/h1-17,22H |
InChIキー |
CUFFHBHPQZGOBM-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2C=C(C=C2C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



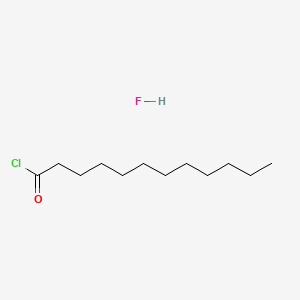
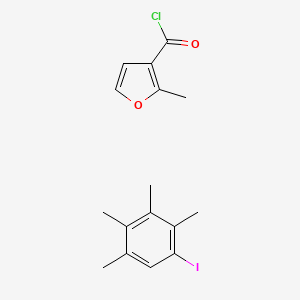

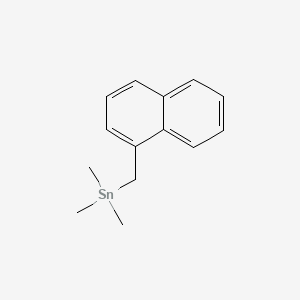
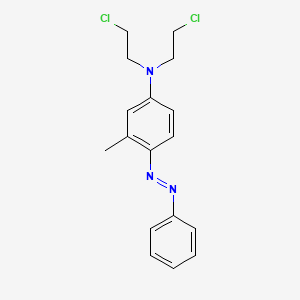

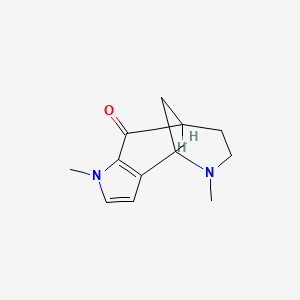

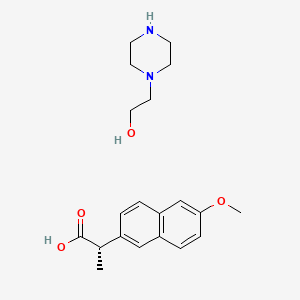



![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)
